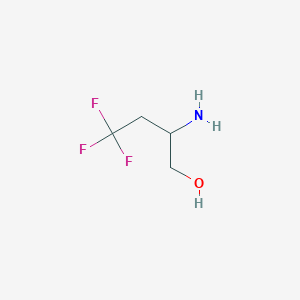

2-amino-4,4,4-trifluoro-1-Butanol

概要

説明

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound . It is an important intermediate used in various fields such as semiconductors, liquid crystals, and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium and ethylene dibromide in tetrahydrofuran at 35-62°C . Another method involves the addition reaction of 3-chloropropanol with 3,4-dihydropyran under the action of a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C4H8F3NO . The molecular weight is 143.1076296 . The structure of similar compounds reveals slightly distorted octahedral polyhedra .Chemical Reactions Analysis

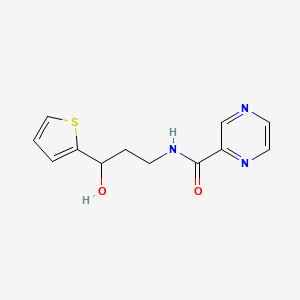

The reaction of dielectrophilic precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine hydrochloride produces a diastereoisomeric mixture of 5-trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 4,4,4-Trifluoro-1-butanol, include a boiling point of 123-127 °C/760 mmHg, a density of 1.212 g/mL at 25 °C, and a refractive index n20/D of 1.343 .作用機序

Target of Action

It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.

実験室実験の利点と制限

One of the major advantages of 2-amino-4,4,4-trifluoro-1-Butanol is its ability to protect biological samples during the freezing and thawing process. This compound has also been shown to be an effective solvent for the synthesis of pharmaceuticals and as a reagent in organic synthesis. However, this compound has some limitations for lab experiments. This compound is highly toxic and can cause skin and eye irritation. This compound also has a low boiling point, which can make it difficult to handle in the lab.

将来の方向性

There are several future directions for the research and development of 2-amino-4,4,4-trifluoro-1-Butanol. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can help to optimize the use of this compound as a cryoprotectant for biological samples. Another direction is to explore the use of this compound as a potential antimicrobial agent. Additionally, there is potential for the development of new pharmaceuticals using this compound as a solvent or reagent in organic synthesis.

Conclusion:

In conclusion, this compound (this compound) is a promising compound for scientific research. This compound has a range of applications, including as a cryoprotectant for biological samples, a solvent for the synthesis of pharmaceuticals, and a reagent in organic synthesis. This compound exhibits unique biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial agents. While this compound has some limitations for lab experiments, there are several future directions for the research and development of this compound.

科学的研究の応用

2-amino-4,4,4-trifluoro-1-Butanol has been used in a range of scientific research applications. One of the most promising applications of this compound is as a cryoprotectant for biological samples. This compound has been shown to be effective in protecting biological samples during the freezing and thawing process. This compound has also been used as a solvent for the synthesis of pharmaceuticals and as a reagent in organic synthesis.

Safety and Hazards

特性

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIDDDXXMMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)

![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)

![(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2622049.png)

![3-(thiophen-2-yl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2622055.png)

![2-Chloro-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]acetamide](/img/structure/B2622060.png)

![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622062.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)